Diethylammonium palmitate

Description

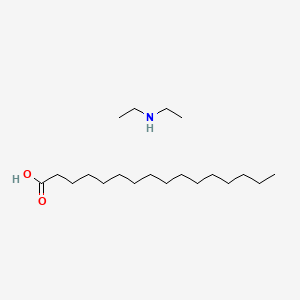

Diethylammonium palmitate (CAS: 94405-94-4) is an organic salt composed of a diethylammonium cation and a palmitate anion (hexadecanoate, C15H31COO<sup>−</sup>). This compound is structurally distinct from ester-based palmitate derivatives, as it features an ionic bond rather than an ester linkage. Potential applications may include roles as surfactants, stabilizers, or drug delivery agents, though specific uses require further research.

Properties

CAS No. |

94405-94-4 |

|---|---|

Molecular Formula |

C20H43NO2 |

Molecular Weight |

329.6 g/mol |

IUPAC Name |

N-ethylethanamine;hexadecanoic acid |

InChI |

InChI=1S/C16H32O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-5-4-2/h2-15H2,1H3,(H,17,18);5H,3-4H2,1-2H3 |

InChI Key |

VSZRCQZFSMQWCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.CCNCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylammonium palmitate can be synthesized by reacting diethylamine with palmitic acid. The reaction typically involves heating the mixture to facilitate the formation of the salt. The process can be summarized as follows:

Reactants: Diethylamine and palmitic acid.

Reaction: The reactants are mixed and heated to a specific temperature to form this compound.

Conditions: The reaction is usually carried out at elevated temperatures to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis and Stability

The salt’s stability depends on pH:

-

Neutral/Alkaline Conditions : Diethylammonium palmitate dissociates into diethylammonium cation () and palmitate anion ().

-

Acidic Conditions : The palmitate anion may protonate to form palmitic acid, while the ammonium ion remains stable:

-

Basic Conditions : The ammonium ion loses a proton, reverting to diethylamine and palmitate anion:

Physical and Chemical Behavior

Research Findings and Analogous Systems

-

Enzymatic Synthesis : While not directly studied for this compound, enzymatic acylation methods (e.g., lipase-catalyzed reactions) used for puerarin palmitate suggest potential for analogous bio-based synthesis.

-

Fatty Acid Synthesis : Palmitate’s role in fatty acid synthase pathways highlights its biological importance, though this compound’s role remains unexplored.

-

Toxicity and Metabolism : Chronic exposure to palmitate derivatives can impair cellular functions (e.g., insulin secretion) , underscoring the need for toxicity studies.

Scientific Research Applications

Diethylammonium palmitate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.

Industry: Utilized in the production of cosmetics, food additives, and industrial lubricants.

Mechanism of Action

The mechanism of action of diethylammonium palmitate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with proteins through hydrophobic and electrostatic interactions, influencing their function and stability .

Comparison with Similar Compounds

Structural and Functional Group Differences

Diethylammonium palmitate belongs to the class of ammonium salts, contrasting with esterified palmitates. Key structural comparisons include:

- Dimethylaminoethyl palmitate (CAS: 40817-19-4): An ester with a dimethylaminoethyl group (C20H41NO2, MW: 327.55). The tertiary amine in its structure may enhance solubility in polar solvents compared to this compound .

- Its large molecular structure and NanoCrystal® technology enable sustained release, a feature absent in ionic salts like this compound .

- Isocetyl palmitate: A branched ester (hexadecanoic acid + isohexadecanol) with superior emulsion stability in cosmetics, highlighting the role of ester branching in formulation performance .

Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | 94405-94-4 | Likely C21H43NO2 | ~341 (estimated) | Ionic structure; potential surfactant properties |

| Dimethylaminoethyl palmitate | 40817-19-4 | C20H41NO2 | 327.55 | Ester with tertiary amine; moderate polarity |

| Paliperidone palmitate | – | C39H57FN4O6 | 704.90 | Low solubility in ethanol; sustained release via esterase hydrolysis |

| Retinyl palmitate | 79-81-2 | C36H60O2 | 524.86 | Fat-soluble vitamin A derivative; used in topical formulations |

| Isocetyl palmitate | – | C32H62O2 | 478.82 | Branched ester; stabilizes emulsions in cosmetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.